molecular formula C11H13NO6 B1462161 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid CAS No. 1171393-07-9

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid

Cat. No. B1462161
CAS RN: 1171393-07-9
M. Wt: 255.22 g/mol
InChI Key: XMEKYUKXPIMEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a molecular formula of C11H13NO6 .


Molecular Structure Analysis

The molecular structure of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid consists of a phenyl ring with methoxy groups at positions 2 and 3, a nitro group at position 5, and a propanoic acid group .

Scientific Research Applications

Hematology: Induction of γ Globin Gene Expression

This compound has been utilized in hematology research, particularly in screening assays to identify molecules that can induce the expression of the γ globin gene . This is significant for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia, where increased γ globin can alleviate symptoms.

Pharmaceutical Intermediates: Active Ingredient Synthesis

In the pharmaceutical industry, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its role is crucial in the development of new medications, especially where specific structural motifs are required for drug efficacy.

Analytical Chemistry: Reference Standards for Testing

The compound is used to create high-quality reference standards in pharmaceutical testing . These standards are essential for ensuring the accuracy and reliability of analytical methods like HPLC, LC-MS, and UPLC, which are used to quantify pharmaceutical compounds.

Organic Synthesis: Building Block for Complex Molecules

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid: is a valuable building block in organic synthesis . Its structure allows for the creation of complex molecules, which can be used in various chemical reactions and synthesis pathways.

Safety and Hazards

Safety data for 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid contact with skin and eyes .

Future Directions

Currently, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is intended for research use only . Its potential applications in various fields, such as medicine or materials science, may be explored in future research.

Mechanism of Action

properties

IUPAC Name

3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-17-9-6-8(12(15)16)5-7(11(9)18-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEKYUKXPIMEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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